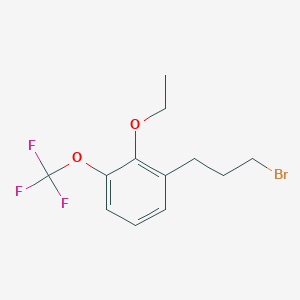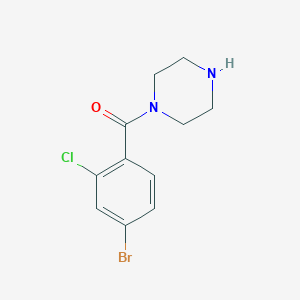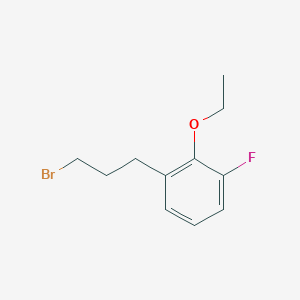
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one: is an organic compound that features a fluorinated aromatic ring, an amino group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-6-fluorobenzene.
Halogenation: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Formation of Propanone Moiety: The chlorinated intermediate is then reacted with a suitable propanone derivative, such as 3-chloropropanone, under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the propanone moiety can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. The amino group can participate in nucleophilic attacks, while the chloropropanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Amino-6-fluorophenyl)ethanone
- 1-(2-Amino-6-fluorophenyl)methanol
- (2-Amino-6-fluorophenyl)dimethylphosphine oxide
Uniqueness
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
1-(2-amino-6-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2 |
InChI-Schlüssel |
AXXJFLGEAYSBCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CC(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14053065.png)









![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)

